(s)-3-Phenylpyrrolidine hydrochloride chemical properties
(s)-3-Phenylpyrrolidine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenylpyrrolidine hydrochloride is a chiral fine chemical intermediate recognized for its significant potential in pharmaceutical research and development.[1] Its unique structural motif, featuring a pyrrolidine ring with a phenyl substituent at the 3-position, makes it a valuable building block for the synthesis of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-3-Phenylpyrrolidine hydrochloride, intended to support researchers in its effective utilization.
Chemical and Physical Properties
(S)-3-Phenylpyrrolidine hydrochloride is a white to off-white solid. As a hydrochloride salt, it typically exhibits improved water solubility compared to its free base form, which is advantageous for various pharmaceutical applications.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of (S)-3-Phenylpyrrolidine Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-phenylpyrrolidine;hydrochloride | [5] |
| CAS Number | 1094670-20-8 | [5] |
| Molecular Formula | C₁₀H₁₄ClN | [5] |
| Molecular Weight | 183.68 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | 185 - 190 °C | [3] |
| Solubility | Soluble in organic solvents like methanol. | [3] |
| Storage Temperature | 2-8°C under an inert atmosphere. | [4][6] |
Synthesis Protocols
General Synthesis Workflow
A plausible synthetic route involves three main stages:
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Enantioselective Synthesis of N-Boc-(S)-3-phenylpyrrolidine: This step is crucial for establishing the desired stereochemistry.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
-
Hydrochloride Salt Formation: Conversion of the free base to the more stable and soluble hydrochloride salt.
Experimental Protocol: N-Boc Deprotection
The deprotection of the N-Boc group is a common and critical step in the synthesis. This can be achieved under acidic conditions.
Materials:
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N-Boc-(S)-3-phenylpyrrolidine
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4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-(S)-3-phenylpyrrolidine in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-Phenylpyrrolidine free base.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
(S)-3-Phenylpyrrolidine (free base)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether or other suitable non-polar solvent
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude (S)-3-Phenylpyrrolidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution) to the stirred solution.
-
A precipitate of (S)-3-Phenylpyrrolidine hydrochloride should form. Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure (S)-3-Phenylpyrrolidine hydrochloride.
Analytical Methods
The purity and identity of (S)-3-Phenylpyrrolidine hydrochloride are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Multiplets in the range of δ 7.2-7.4 ppm.
-
Pyrrolidine ring protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm). The proton at the chiral center (C3) would likely appear as a multiplet. The protons on the nitrogen-adjacent carbons (C2 and C5) would be deshielded and appear at a lower field compared to the protons on C4. The NH proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic carbons: Signals in the region of δ 125-145 ppm.
-
Pyrrolidine ring carbons: Signals in the aliphatic region (δ 30-60 ppm).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of (S)-3-Phenylpyrrolidine hydrochloride.
General Chiral HPLC Method Development Workflow:
A typical method would involve a chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The detection is usually carried out using a UV detector.
Biological Context and Signaling Pathways
Derivatives of 3-phenylpyrrolidine have shown significant activity as ligands for various receptors in the central nervous system, particularly dopamine and serotonin receptors.[3][4][7] These receptors are crucial for regulating mood, cognition, and motor control. The interaction of (S)-3-phenylpyrrolidine-based compounds with these receptors can modulate downstream signaling pathways.
For instance, a compound acting as a dopamine D2 receptor agonist would bind to the receptor, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This can influence gene expression and neuronal excitability.
The chiral nature of (S)-3-Phenylpyrrolidine is critical, as different enantiomers often exhibit distinct binding affinities and functional activities at their biological targets.
Safety Information
(S)-3-Phenylpyrrolidine hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-3-Phenylpyrrolidine hydrochloride is a key chiral building block with significant applications in the synthesis of CNS-active pharmaceutical compounds. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, analytical methodologies for its characterization, and an overview of its potential biological context. This information is intended to facilitate the work of researchers and scientists in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
